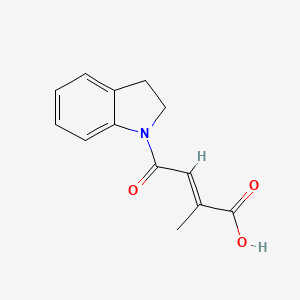
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is notable for its unique structure, which includes a thiophene ring, an ethylthio group, and a dinitrophenylhydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone typically involves the reaction of 5-ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The thiophene ring and ethylthio group can be oxidized under appropriate conditions.
Reduction: The dinitrophenylhydrazone moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and ethylthio group.
Reduction: Amines derived from the reduction of the dinitrophenylhydrazone moiety.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dinitrophenylhydrazone moiety may also interact with cellular components, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazone derivatives: Compounds with similar hydrazone linkages but different substituents.
Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.
Ethylthio-substituted compounds: Molecules with ethylthio groups attached to different core structures.
Uniqueness
5-Ethyl-2-(ethylthio)-3-thiophenecarboxaldehyde 2,4-dinitrophenylhydrazone is unique due to its combination of a thiophene ring, ethylthio group, and dinitrophenylhydrazone moiety
Propiedades
Fórmula molecular |
C15H16N4O4S2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[(E)-(5-ethyl-2-ethylsulfanylthiophen-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H16N4O4S2/c1-3-12-7-10(15(25-12)24-4-2)9-16-17-13-6-5-11(18(20)21)8-14(13)19(22)23/h5-9,17H,3-4H2,1-2H3/b16-9+ |
Clave InChI |
DNUZHOOBTOQDOG-CXUHLZMHSA-N |
SMILES isomérico |
CCC1=CC(=C(S1)SCC)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCC1=CC(=C(S1)SCC)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
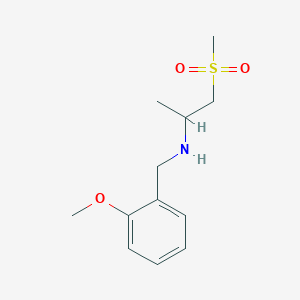
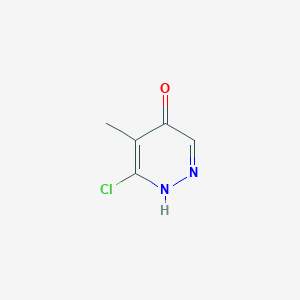
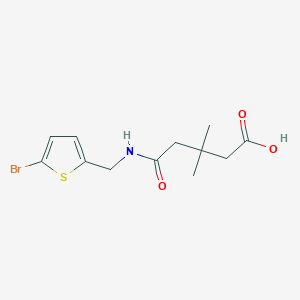
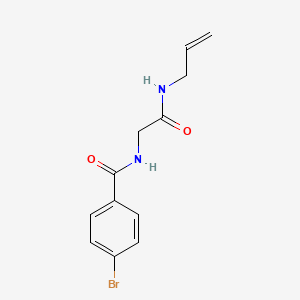
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
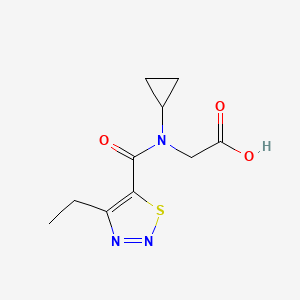

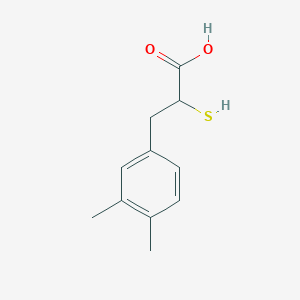
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)

